Amoxicillin trihydrate

概要

説明

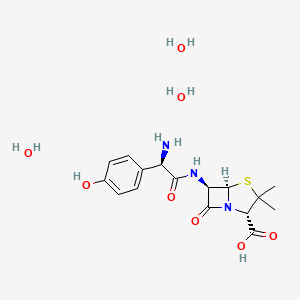

Amoxicillin trihydrate is a semisynthetic, broad-spectrum antibiotic classified as an aminopenicillin. It is commonly used to treat a variety of bacterial infections, including those affecting the ear, nose, throat, skin, and urinary tract . The compound is a hydrate form of amoxicillin, which means it includes three molecules of water in its crystalline structure . The molecular formula of this compound is C16H19N3O5S·3H2O, and it has a molecular weight of 419.4 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of amoxicillin trihydrate involves multiple steps, starting with the synthesis of penicillin G, followed by the production of 6-aminopenicillanic acid (6-APA). The process includes isolation, purification, and crystallization steps . One innovative method involves an in-situ process using sugarcane juice, which eliminates the need for isolating intermediates, making it cost-effective and environmentally friendly .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes to produce penicillin G, which is then chemically converted to 6-APA. This intermediate is then acylated with p-hydroxyphenylglycine to form amoxicillin, which is subsequently crystallized to obtain the trihydrate form .

化学反応の分析

Types of Reactions: Amoxicillin trihydrate undergoes various chemical reactions, including:

Hydrolysis: In acidic or basic conditions, amoxicillin can hydrolyze, breaking down into its constituent parts.

Oxidation: Amoxicillin can be oxidized, although this is less common in typical usage scenarios.

Substitution: The compound can undergo substitution reactions, particularly involving its amino and hydroxyl groups.

Common Reagents and Conditions:

Hydrolysis: Dilute acids or bases are commonly used.

Oxidation: Strong oxidizing agents can be employed.

Substitution: Various reagents can be used depending on the desired substitution.

Major Products:

Hydrolysis: Produces penicilloic acid derivatives.

Oxidation: Produces oxidized amoxicillin derivatives.

Substitution: Produces substituted amoxicillin derivatives.

科学的研究の応用

Amoxicillin trihydrate is a widely used antibiotic in the penicillin group, known for its effectiveness against a broad spectrum of bacterial infections . It is prescribed for various conditions, often in different formulations and sometimes in combination with other medications to enhance its efficacy .

Indications and Uses

This compound is primarily used to treat bacterial infections affecting different parts of the body . These include:

- Ear, Nose, and Throat Infections: Acute bacterial sinusitis, tonsillitis, pharyngitis, and acute bacterial otitis media .

- Respiratory Tract Infections: Community-acquired pneumonia and lower respiratory tract infections .

- Genitourinary Tract Infections: Infections of the genitourinary tract .

- Skin and Skin Structure Infections: Various skin and soft tissue infections .

- Helicobacter pylori (H. pylori) Infection: Used in combination with omeprazole, vonoprazan, and/or clarithromycin to treat H. pylori infections and prevent the return of stomach/intestinal ulcers .

Dosage and Administration

Amoxicillin is typically administered orally, with or without food, every 8 to 12 hours, as directed by a healthcare provider . The dosage is determined by the patient's medical condition and response to treatment . It is crucial to complete the full course of medication, even if symptoms improve within a few days, to prevent the recurrence of infection .

Pediatric Use

Amoxicillin is commonly used in children to treat various infections. An investigator-blinded, randomized, multicenter study involving children with acute streptococcal tonsillopharyngitis compared the efficacy of amoxicillin sprinkle formulation with penicillin VK suspension . The results indicated comparable bacteriological eradication rates between the two treatments .

| Treatment Group | PK Parameter (Unit of Measure) |

|---|---|

| AUC (0-t) (μg/hr/ml) | Cmax (μg/ml) |

| Treatment A (n = 11): 475-mg single dose, fed | 39.3 |

| Treatment B (n = 12): 775-mg single dose, fed | 34.4 |

| Treatment C (n = 12): 775-mg single dose, fasted | 34.2 |

Treatment A: Children aged 6 months to 4 years; Treatment B: Children aged 5 to 12 years; Treatment C: Children aged 5 to 12 years .

Long-Term Antibiotic Prophylaxis

While amoxicillin is effective for treating acute infections, its long-term use as a prophylactic measure is a subject of ongoing research and debate . Long-term antibiotic therapy has been studied for preventing recurrent urinary tract infections (UTIs) in older adults, particularly postmenopausal women . However, the use of amoxicillin for long-term prophylaxis requires careful consideration due to the potential development of antibiotic resistance and other adverse effects .

Antimicrobial Resistance

作用機序

Amoxicillin trihydrate exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition weakens the cell wall, leading to cell lysis and death . The compound is particularly effective against gram-positive bacteria and some gram-negative bacteria .

類似化合物との比較

Ampicillin: Another aminopenicillin with a similar structure but different pharmacokinetic properties.

Penicillin G: The parent compound from which amoxicillin is derived.

Cloxacillin: A penicillinase-resistant penicillin with a different spectrum of activity.

Uniqueness of Amoxicillin Trihydrate: this compound is unique due to its broad-spectrum activity and better absorption compared to other penicillins. It is more stable in the presence of gastric acid, making it more effective when taken orally . Additionally, its ability to treat a wide range of infections makes it a versatile antibiotic in clinical settings .

特性

CAS番号 |

61336-70-7 |

|---|---|

分子式 |

C16H21N3O6S |

分子量 |

383.4 g/mol |

IUPAC名 |

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C16H19N3O5S.H2O/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1H2/t9-,10-,11+,14-;/m1./s1 |

InChIキー |

AIPFZZHNBUVELL-YWUHCJSESA-N |

SMILES |

O=C([C@@H](C(C)(C)S[C@]1([H])[C@@H]2NC([C@H](N)C3=CC=C(O)C=C3)=O)N1C2=O)O.[H]O[H].[H]O[H].[H]O[H] |

異性体SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.O |

正規SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O |

外観 |

Solid powder |

Color/Form |

Crystals from water |

melting_point |

194 °C |

Key on ui other cas no. |

61336-70-7 |

物理的記述 |

Off-white solid; [HSDB] Solid |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

26787-78-0 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

10.7 [ug/mL] (The mean of the results at pH 7.4) Soluble in water 1 g sol in about 370 mL water, about 2000 mL alc, about 290 mL phosphate buffer (1%, ph 7), about 330 mL methanol 9.58e-01 g/L |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Actimoxi Amoxicillin Amoxicillin Anhydrous Amoxicillin monopotassium salt Amoxicillin monosodium salt Amoxicillin Sodium Amoxicillin trihydrate Amoxicillin, (R*)-isomer Amoxicilline Amoxil Amoxycillin BRL 2333 BRL-2333 BRL2333 Clamoxyl Clamoxyl G.A. Clamoxyl parenteral Hydroxyampicillin Penamox Polymox Trimox Wymox |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of amoxicillin trihydrate?

A1: this compound is a β-lactam antibiotic that acts by inhibiting bacterial cell wall synthesis. [] It specifically targets penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This disruption in cell wall integrity leads to bacterial cell death. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C16H19N3O5S•3H2O. [] It has a molecular weight of 419.45 g/mol. []

Q3: What spectroscopic data is available for characterizing this compound?

A3: this compound can be characterized using various spectroscopic techniques, including:

- Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule, such as the β-lactam ring and amino groups. [, ]

- UV-Vis Spectroscopy: Used for quantitative analysis, particularly in determining drug release profiles and stability studies. [, , , , ]

Q4: How stable is this compound in different pH environments?

A4: this compound exhibits pH-dependent stability. It is most stable in the pH range of 5 to 7. [] Degradation increases in highly acidic or basic conditions. []

Q5: How does the storage temperature affect the stability of reconstituted this compound oral suspension?

A5: The stability of reconstituted this compound oral suspension is significantly affected by storage temperature. [, ] Storage at refrigerated temperatures (2-8°C) generally maintains stability for longer periods compared to room temperature or elevated temperatures. [, ] Higher temperatures accelerate degradation processes. [, ]

Q6: What strategies can be employed to enhance the stability and bioavailability of this compound?

A6: Several strategies can enhance this compound formulation:

- Microencapsulation: Encapsulating the drug within a polymer matrix can protect it from degradation and control its release. [, ]

- Floating Drug Delivery Systems (FDDS): These systems prolong the drug's residence time in the stomach, potentially improving absorption and bioavailability, particularly for treating Helicobacter pylori. [, , , ]

- Co-crystallization: Forming co-crystals with other compounds can modify the drug's physicochemical properties, potentially improving its solubility, stability, and release characteristics. []

Q7: What are the advantages of using mucoadhesive microspheres for delivering this compound?

A7: Mucoadhesive microspheres offer several advantages:

- Prolonged Gastric Residence Time: The mucoadhesive properties of the microspheres allow them to adhere to the stomach lining, increasing the drug's contact time with the target site. [] This is particularly beneficial for treating H. pylori infections, which reside in the stomach. []

- Controlled Drug Release: Microspheres can be designed to release the drug in a sustained manner, maintaining therapeutic drug levels for extended periods. []

Q8: Can this compound be incorporated into a colon-specific drug delivery system?

A8: Yes, research shows potential for colon-specific delivery using gum ghatti-based cross-linked hydrogels. [] These hydrogels exhibit pH-dependent release, with minimal drug release in acidic and neutral environments, making them suitable for targeted delivery to the colon, where the pH is higher. []

Q9: What analytical techniques are commonly employed to quantify this compound in pharmaceutical formulations?

A9: Several analytical techniques are used:

- High-Performance Liquid Chromatography (HPLC): This is a versatile technique widely used for the separation, identification, and quantification of this compound in various matrices. [, , , , , ]

- UV-Vis Spectrophotometry: This technique is simple, rapid, and cost-effective for quantifying this compound, often used in dissolution studies and stability testing. [, , , , ]

Q10: How is the quality of this compound dispersible tablets ensured?

A10: Quality control of this compound dispersible tablets involves various tests:

- Disintegration Test: Ensures that the tablets disintegrate rapidly in water, forming a uniform dispersion. []

- Uniformity of Dispersion Test: Verifies the uniformity of the drug's distribution in the medium after disintegration. []

- Dissolution Testing: Evaluates the drug release rate from the tablets, ensuring it meets the required specifications. []

Q11: What is the impact of micronization on the bioavailability of this compound?

A11: Micronization, reducing particle size, can enhance the oral bioavailability of this compound. [] Smaller particles have an increased surface area, potentially leading to faster dissolution and absorption in the gastrointestinal tract. [] Studies have shown that micronized this compound exhibits higher blood concentrations compared to non-micronized forms. []

Q12: How do different disintegrants affect the properties of this compound dispersible tablets?

A12: The type and concentration of disintegrants significantly influence the characteristics of dispersible tablets. [] Disintegrants like maize starch, crospovidone, croscarmellose sodium, and sodium starch glycolate are commonly used. [] The choice of disintegrant affects the tablet's disintegration time, dissolution rate, and overall performance. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。